molecular formula C2H6S2 B034537 1,1,2,2-Tetradeuterioethane-1,2-dithiol CAS No. 100189-81-9

1,1,2,2-Tetradeuterioethane-1,2-dithiol

Cat. No. B034537
CAS RN: 100189-81-9
M. Wt: 98.23 g/mol
InChI Key: VYMPLPIFKRHAAC-LNLMKGTHSA-N
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Description

Ethane-1,2-dithiol, also known as EDT, is a colorless liquid with the formula C2H4(SH)2 . It has a very characteristic odor which is compared by many people to rotten cabbage . It is a common building block in organic synthesis and an excellent ligand for metal ions .


Synthesis Analysis

Ethane-1,2-dithiol is made commercially by the reaction of 1,2-dichloroethane with aqueous sodium bisulfide . In the laboratory, it can also be prepared by the action of 1,2-dibromoethane on thiourea followed by hydrolysis .


Molecular Structure Analysis

The molecular formula of ethane-1,2-dithiol is C2H6S2 . The average mass is 98.23 g/mol .


Chemical Reactions Analysis

As a 1,2-dithiol, this compound is widely used in organic chemistry because it reacts with aldehydes and ketones to give 1,3-dithiolanes, which are useful intermediates .


Physical And Chemical Properties Analysis

Ethane-1,2-dithiol is a colorless liquid . It has a very characteristic odor which is compared by many people to rotten cabbage . The molecular weight is 94.20 g/mol .

Scientific Research Applications

Organic Synthesis

1,2-Ethanedithiol is used as a reagent in organic synthesis to convert carbonyl compounds to thioacetals (1,3-dithiolanes) . This process is crucial in the synthesis of various organic compounds.

Replacement for Toxic Reagents

This compound can replace the toxic reagent arsenic trichloride, which is involved in the synthesis of membrane-permeant fluorogenic biarsenicals from precursor dyes fluorescein and resorufin . This makes the synthesis process safer and more environmentally friendly.

Formation of Metal Complexes

1,2-Ethanedithiol acts as a bidentate ligand to form complexes with metal ions . These complexes have various applications in fields like catalysis, materials science, and biochemistry.

Solvent Properties

1,2-Ethanedithiol is miscible with ethanol, acetone, ether, and benzene, and slightly miscible with water . This makes it a useful solvent in certain chemical reactions.

Safety and Hazards

Ethane-1,2-dithiol is considered hazardous . It can cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Ethane-1,2-dithiol is a common building block in organic synthesis and an excellent ligand for metal ions . Its use in various chemical reactions and potential for further applications in organic synthesis suggest that it will continue to be an important compound in the field of chemistry.

properties

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPLPIFKRHAAC-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethane-D4-dithiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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